molecular formula C21H14BrNO4 B2571746 4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid CAS No. 941898-53-9

4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid

Cat. No.: B2571746
CAS No.: 941898-53-9
M. Wt: 424.25
InChI Key: SJPRSRRKBRDNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid is an organic compound with a complex structure, featuring both benzoyl and bromophenyl groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative. This intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

  • 4-Bromobenzoic acid
  • 2-Benzoylbenzoic acid
  • 4-Bromophenylcarbamic acid

Comparison: 4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid is unique due to the presence of both benzoyl and bromophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile chemical behavior.

Properties

IUPAC Name

4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO4/c22-16-10-11-18(17(12-16)19(24)13-4-2-1-3-5-13)23-20(25)14-6-8-15(9-7-14)21(26)27/h1-12H,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPRSRRKBRDNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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